molecular formula C6H9BrO B6250314 3-bromocyclohex-2-en-1-ol CAS No. 109380-09-8

3-bromocyclohex-2-en-1-ol

Cat. No. B6250314
CAS RN: 109380-09-8
M. Wt: 177
InChI Key:
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Description

3-bromocyclohex-2-en-1-ol, also known as 3-bromocyclohexanol or 3-bromocyclohex-2-enol, is an organic compound that is widely used in the synthesis of other compounds. It is a colorless liquid with a slightly sweet smell and a boiling point of 144 °C. This compound is a versatile compound that can be used in a variety of applications, including the synthesis of drugs, polymers, and materials.

Scientific Research Applications

3-bromocyclohex-2-en-1-olhex-2-en-1-ol has been used in numerous scientific research studies. It has been used as a starting material in the synthesis of other compounds, such as drugs, polymers, and materials. It has also been used in the synthesis of heterocycles, such as pyridines and quinolines. In addition, 3-bromocyclohex-2-en-1-olhex-2-en-1-ol has been used in the synthesis of chiral compounds, which are important in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-bromocyclohex-2-en-1-olhex-2-en-1-ol is not fully understood. However, it is believed that the compound acts as a nucleophile in the reaction and reacts with the alkyl halide to form an ether bond. This reaction is believed to be SN2 in nature, where the nucleophile attacks the electrophilic carbon atom of the alkyl halide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromocyclohex-2-en-1-olhex-2-en-1-ol are not known. The compound is not known to be toxic and is not believed to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromocyclohex-2-en-1-olhex-2-en-1-ol in lab experiments include its low cost, ease of synthesis, and high yield. It is also a versatile compound and can be used in a variety of applications. However, the compound is flammable and should be handled with care. In addition, the compound should be stored in a cool, dry place and away from sources of heat and light.

Future Directions

For the use of 3-bromocyclohex-2-en-1-olhex-2-en-1-olhex-2-en-1-ol include its use in the synthesis of drugs, polymers, and materials. It can also be used in the synthesis of heterocycles, such as pyridines and quinolines. In addition, 3-bromocyclohex-2-en-1-olhex-2-en-1-olhex-2-en-1-ol can be used in the synthesis of chiral compounds, which are important in the field of medicinal chemistry. Furthermore, the compound can be used in the synthesis of other compounds, such as organometallic compounds and organic fluorides. Finally, the compound can be used as a starting material in the synthesis of other compounds, such as drugs and polymers.

Synthesis Methods

3-bromocyclohex-2-en-1-olhex-2-en-1-ol is most commonly synthesized via the Williamson ether synthesis. This method involves reacting an alkyl halide with an alkoxide in the presence of a base. The base used in this reaction is usually sodium hydroxide or potassium hydroxide. This method is simple and efficient and yields a high yield of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-bromocyclohex-2-en-1-ol can be achieved through a three-step process involving bromination, oxidation, and reduction reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "Step 1: Bromination of cyclohexene with bromine in acetic acid to yield 3-bromocyclohexene", "Step 2: Oxidation of 3-bromocyclohexene with hydrogen peroxide and sodium hydroxide to yield 3-bromocyclohex-2-en-1-one", "Step 3: Reduction of 3-bromocyclohex-2-en-1-one with sodium borohydride to yield 3-bromocyclohex-2-en-1-ol" ] }

CAS RN

109380-09-8

Molecular Formula

C6H9BrO

Molecular Weight

177

Purity

95

Origin of Product

United States

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